Eslicarbazepine Acetate

Epilepsy Monotherapy Seizure Control

Eslicarbazepine acetate (ESL) is a dibenzazepine anticonvulsant prodrug yielding ~94-95% of the active S-enantiomer upon first-pass hydrolysis, eliminating the toxic carbamazepine-10,11-epoxide metabolite. • Single-enantiomer VGSC blocker - avoids confounding R-licarbazepine effects present in oxcarbazepine • Linear PK (400-1600 mg/day) supports predictable dose adjustments; low hyponatremia incidence (1.1%) • Shipped under temperature-controlled conditions with full analytical documentation

Molecular Formula C17H16N2O3
Molecular Weight 296.32 g/mol
CAS No. 236395-14-5
Cat. No. B1671254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEslicarbazepine Acetate
CAS236395-14-5
Synonyms10-acetoxy-10,11-dihydro-5H-dibenz(b,f)azepine-5-carboxamide
Aptiom
BIA 2-093
BIA-2-093
eslicarbazepine acetate
Zebinix
Molecular FormulaC17H16N2O3
Molecular Weight296.32 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N
InChIInChI=1S/C17H16N2O3/c1-11(20)22-16-10-12-6-2-4-8-14(12)19(17(18)21)15-9-5-3-7-13(15)16/h2-9,16H,10H2,1H3,(H2,18,21)/t16-/m0/s1
InChIKeyQIALRBLEEWJACW-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 50 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityWater solubility of eslicarbazepine acetate is low at less than 1 mg/mL including at different pH values. Its main metabolite eslicarbazepine has a greater water solubility of 4.2 mg/mL.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Eslicarbazepine Acetate (CAS 236395-14-5): Dibenzazepine Anticonvulsant Prodrug with Differentiated Metabolic and Pharmacokinetic Profile


Eslicarbazepine acetate (ESL, BIA 2-093) is a dibenzazepine carboxamide anticonvulsant and voltage-gated sodium channel (VGSC) blocker [1]. It is a prodrug that undergoes rapid first-pass hydrolysis to yield its primary active metabolite, eslicarbazepine (S-licarbazepine), which constitutes approximately 94–95% of circulating active drug species [2][3]. Chemically related to carbamazepine (CBZ) and oxcarbazepine (OXC), ESL differs structurally at the 10,11-position, a modification that fundamentally alters its metabolism and eliminates the formation of the toxic carbamazepine-10,11-epoxide metabolite [2]. Approved as both adjunctive therapy and monotherapy for partial-onset (focal) seizures in adults, ESL is formulated for once-daily oral administration, achieving steady-state plasma concentrations within 4–5 days [4].

Why Eslicarbazepine Acetate Is Not Interchangeable with Carbamazepine or Oxcarbazepine in Research and Clinical Procurement


Despite sharing a dibenzazepine nucleus and VGSC-blocking mechanism with carbamazepine and oxcarbazepine, eslicarbazepine acetate cannot be substituted on a milligram-equivalent basis or as a generic class member. Critical differences exist in metabolic activation pathways, active metabolite species, enantiomeric purity of the active drug, pharmacokinetic linearity, and drug-drug interaction profiles that directly impact dosing regimens, toxicity risk, and study reproducibility [1][2]. Specifically, ESL produces predominantly the single S-enantiomer (eslicarbazepine) as the active species, whereas OXC yields a mixture of S- and R-licarbazepine, and CBZ produces the epoxide metabolite associated with idiosyncratic toxicity [3]. These differences necessitate compound-specific procurement and prevent interchangeable use in experimental or clinical protocols [4].

Eslicarbazepine Acetate: Quantitative Head-to-Head Differentiation Evidence for Scientific Selection


Noninferior Efficacy vs. Carbamazepine-CR with Once-Daily Dosing Advantage in Phase III Monotherapy Trial

In a Phase III randomized, double-blind, active-controlled, parallel-group, multicenter noninferiority study (NCT number not specified in source), once-daily eslicarbazepine acetate (ESL) 800–1600 mg was directly compared with twice-daily controlled-release carbamazepine (CBZ-CR) 400–1200 mg as monotherapy in adults with newly diagnosed partial-onset seizures. The primary endpoint was the proportion of patients seizure-free for ≥6 months during the 26-week evaluation period [1]. ESL demonstrated noninferiority to CBZ-CR while requiring only once-daily dosing versus twice-daily dosing for the comparator [1].

Epilepsy Monotherapy Seizure Control

Metabolic Activation Produces 95% Single Enantiomer vs. 80:20 Enantiomeric Mixture for Oxcarbazepine

Eslicarbazepine acetate is a prodrug designed to produce a single active enantiomer (S-licarbazepine, also called eslicarbazepine) as the predominant circulating drug species. Following oral administration, ESL is extensively hydrolyzed such that systemic exposure to eslicarbazepine represents approximately 94% of the administered dose, with minimal exposure to R-licarbazepine and the parent oxcarbazepine [1][2]. In contrast, oxcarbazepine is metabolized to a mixture of both S-licarbazepine and R-licarbazepine in an approximate 80:20 ratio [2][3]. This difference in enantiomeric purity has pharmacological relevance because S-licarbazepine is the enantiomer primarily responsible for VGSC blockade and anticonvulsant activity [4].

Pharmacokinetics Drug Metabolism Prodrug Activation

Linear Dose-Proportional Pharmacokinetics vs. Non-Linear Kinetics Reported for Oxcarbazepine

Eslicarbazepine acetate exhibits linear, dose-proportional pharmacokinetics across the clinically relevant dose range of 400 mg to 1,600 mg once daily in both healthy adults and patients with epilepsy [1][2]. This linearity simplifies dose titration and reduces the need for therapeutic drug monitoring relative to compounds with non-linear kinetics. In comparison, oxcarbazepine has been reported to exhibit non-linear pharmacokinetics at higher doses, with saturation of MHD (monohydroxy derivative) formation at doses above 1,200 mg/day, leading to disproportionate increases in plasma concentrations that complicate dose adjustments [3].

Pharmacokinetics Dose Proportionality Therapeutic Drug Monitoring

CYP3A4 Induction Potential: Intermediate Profile Between Potent Inducer (CBZ) and Minimal Inducer (OXC)

In vivo studies demonstrate that eslicarbazepine acetate can induce CYP3A4, decreasing plasma concentrations of co-administered drugs metabolized by this isoenzyme (e.g., simvastatin, lovastatin, oral contraceptives) [1][2]. However, the magnitude of CYP3A4 induction by ESL is intermediate relative to carbamazepine (a potent, broad-spectrum cytochrome P450 inducer) and oxcarbazepine (a weaker inducer) [3][4]. This intermediate induction profile represents a distinct differentiation point: ESL induces CYP3A4 less potently than CBZ but more potently than OXC, a characteristic that must be accounted for when selecting a compound for studies involving co-administered CYP3A4 substrates [4].

Drug-Drug Interactions CYP Induction Hepatic Metabolism

Hyponatremia Incidence: Lower Severe Hyponatremia Risk vs. Oxcarbazepine and Carbamazepine in Pooled RCT Data

Hyponatremia (serum sodium <135 mEq/L) is a well-documented adverse effect of carbamazepine and oxcarbazepine, with literature-reported incidence ranging from 4.8% to 40% [1][2]. In a pooled analysis of three placebo-controlled, double-blind, randomized Phase III clinical trials evaluating adjunctive eslicarbazepine acetate in adults with focal seizures, the incidence of clinically significant hyponatremia (serum sodium ≤125 mEq/L) was 1.1% (11 of 993 patients) in ESL-treated patients compared to 0% in the placebo group [3][4]. While mild hyponatremia may occur with ESL, severe hyponatremia (≤125 mEq/L) is rare, suggesting a differentiated safety profile relative to the higher and more frequent hyponatremia burden observed with CBZ and OXC [5].

Safety Adverse Events Electrolyte Disturbance

No Formation of Toxic Carbamazepine-10,11-Epoxide Metabolite: A Key Differentiator from Carbamazepine

Carbamazepine is extensively metabolized in the liver via CYP3A4 to form carbamazepine-10,11-epoxide, a pharmacologically active but also toxic metabolite associated with dose-related neurotoxicity and idiosyncratic adverse reactions [1]. This epoxide metabolite is responsible for a substantial portion of CBZ's adverse effect burden and contributes to its complex drug-drug interaction profile [2]. Eslicarbazepine acetate, due to its structural modification at the 10,11-position of the dibenzazepine nucleus, is metabolized via hydrolysis rather than oxidation, thereby completely avoiding the formation of any epoxide metabolite [1][3]. This is a qualitative, binary differentiation: ESL produces no epoxide metabolite; CBZ produces significant quantities of carbamazepine-10,11-epoxide [3].

Metabolism Toxicology Prodrug Design

Eslicarbazepine Acetate: Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


First-Line Monotherapy Studies in Newly Diagnosed Focal Epilepsy Requiring Once-Daily Dosing

Based on Phase III evidence demonstrating noninferiority of once-daily ESL (800–1600 mg) to twice-daily controlled-release carbamazepine for seizure freedom (71.1% vs. 75.8%, absolute difference -4.7%; 95% CI [-10.7%, +1.3%]), ESL is a scientifically justified comparator or intervention for studies where once-daily dosing is preferred to enhance adherence or simplify protocol logistics [1]. The noninferiority margin of -12% was met, establishing ESL as a valid alternative to the reference standard CBZ for this indication [1].

Pharmacokinetic and Drug-Drug Interaction Studies Requiring Linear Kinetics and Predictable CYP Induction

ESL's linear, dose-proportional pharmacokinetics from 400 mg to 1,600 mg once daily enable predictable dose adjustments without the non-linear saturation effects reported for oxcarbazepine at higher doses [1][2]. Additionally, its intermediate CYP3A4 induction profile (less potent than CBZ, more potent than OXC) makes ESL suitable for DDI studies where controlled, moderate enzyme induction is required [3]. These properties support ESL as a reference compound in hepatic metabolism and drug interaction research [4].

Studies in Populations Sensitive to Hyponatremia or Epoxide-Mediated Toxicity

The low incidence of severe hyponatremia (1.1% with serum sodium ≤125 mEq/L in pooled Phase III RCT data) relative to the 4.8–40% hyponatremia rates reported for carbamazepine and oxcarbazepine positions ESL as a preferred dibenzazepine for studies involving elderly populations, patients on diuretics, or any setting where electrolyte monitoring is a limiting factor [1][2]. Furthermore, the complete absence of epoxide metabolite formation eliminates a source of CBZ-associated neurotoxicity and idiosyncratic reactions [3].

Enantiomer-Specific Pharmacology and VGSC Electrophysiology Research

ESL's metabolic activation yields approximately 94–95% of the single S-enantiomer (eslicarbazepine) as the active circulating species, in contrast to the 80:20 S:R mixture produced by oxcarbazepine [1][2]. This high enantiomeric purity makes ESL a superior tool compound for investigating S-licarbazepine-specific effects on voltage-gated sodium channels (including Nav1.1, Nav1.2, Nav1.3, Nav1.6, Nav1.7, and Nav1.5 isoforms), as demonstrated in whole-cell patch clamp studies, without confounding contributions from the less active R-enantiomer [3][4].

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